ICAM-1988

Bioavailability Prodrug conversion Systemic exposure

ICAM-1988 is a chiral LFA-1 antagonist (≥98% purity) with defined (2S,4R) stereochemistry. Species-dependent prodrug conversion (ICAM2660→ICAM-1988) requires matched formulation: use ICAM2660 for rat oral dosing; parent acid for IV in mice/rats. Human PK modeling utilizes hepatic in vitro systems. Not interchangeable with other LFA-1 antagonists due to divergent ADME.

Molecular Formula C22H22Cl2N4O6S
Molecular Weight 541.4 g/mol
CAS No. 444169-80-6
Cat. No. B1674256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICAM-1988
CAS444169-80-6
Synonyms2-(2,6-dichloro-4-((3-furan-2-ylacryloylamino)methyl)benzoylamino)-3-((thiazolidine-4-carbonyl)amino)propionic acid
ICAM 1988
ICAM-1988
ICAM1988
Molecular FormulaC22H22Cl2N4O6S
Molecular Weight541.4 g/mol
Structural Identifiers
SMILESC1C(NCS1)C(=O)NCC(C(=O)O)NC(=O)C2=C(C=C(C=C2Cl)CNC(=O)C=CC3=CC=CO3)Cl
InChIInChI=1S/C22H22Cl2N4O6S/c23-14-6-12(8-25-18(29)4-3-13-2-1-5-34-13)7-15(24)19(14)21(31)28-16(22(32)33)9-26-20(30)17-10-35-11-27-17/h1-7,16-17,27H,8-11H2,(H,25,29)(H,26,30)(H,28,31)(H,32,33)/b4-3+/t16-,17-/m0/s1
InChIKeyNKAQYHXMQJFUKQ-RYTMFUSVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICAM-1988 (CAS 444169-80-6) Product Procurement Guide: LFA-1 Antagonist Identity and Baseline Characteristics


ICAM-1988 (CAS 444169-80-6) is a small molecule antagonist of lymphocyte function-associated antigen-1 (LFA-1), functioning by disrupting the LFA-1/intercellular adhesion molecule-1 (ICAM-1) interaction with potential anti-inflammatory applications [1]. The compound is characterized by a molecular formula of C22H22Cl2N4O6S and a molecular weight of 541.4 g/mol . This compound belongs to the class of LFA-1/ICAM-1 interaction inhibitors, a competitive therapeutic field that includes multiple small molecule antagonists with divergent pharmacological profiles. Procurement decisions for LFA-1 antagonists require careful differentiation based on measurable parameters including target engagement potency, ADME characteristics, and available prodrug strategies—attributes that vary substantially across this compound class.

Why ICAM-1988 (CAS 444169-80-6) Cannot Be Generically Substituted with Other LFA-1 Antagonists


Interchangeability among LFA-1 small molecule antagonists is not supported by experimental data due to substantial variability in ADME properties, species-specific metabolic profiles, and prodrug conversion efficiency. The LFA-1 antagonist field includes structurally and functionally distinct compounds including BMS-688521 (IC50 2.5 nM), A-286982 (IC50 35–44 nM), BMS-587101 (IC50 20 nM), Lifitegrast (IC50 2.98 nM), and RWJ 50271 (IC50 5.0 μM), each exhibiting divergent potency ranges and pharmacokinetic behaviors . Furthermore, ICAM-1988 demonstrates species-dependent conversion kinetics from its prodrug ICAM2660—rapid in rat plasma, intestine, and liver, but slow in monkeys and dogs—a species-specific variable that renders generic substitution between LFA-1 antagonists scientifically unsound without direct comparative data [1]. The quantitative evidence below establishes the specific, measurable parameters that differentiate ICAM-1988 for informed procurement decisions.

ICAM-1988 Quantitative Differentiation Evidence: Direct ADME and Prodrug Comparisons


Rat Bioavailability: ICAM-1988 Parent Compound vs. ICAM2660 Prodrug

ICAM-1988 exhibits limited systemic bioavailability following oral administration in rats. However, its isopropyl ester prodrug ICAM2660 demonstrates rapid conversion to the active acid form in rat plasma, intestine, and liver, significantly enhancing systemic exposure of the active moiety [1]. This prodrug strategy provides a measurable route to improved oral delivery that is not inherently available with all LFA-1 antagonists.

Bioavailability Prodrug conversion Systemic exposure ADME

Species-Dependent Prodrug Conversion Kinetics: Rat vs. Dog vs. Monkey

The conversion of ICAM2660 prodrug to ICAM-1988 active acid is rapid in rat plasma, intestine, and liver, but slow in monkeys and dogs [1]. This species-dependent metabolic profile carries direct implications for preclinical model selection and cross-species dose extrapolation.

Species differences Prodrug metabolism Preclinical translation ADME

Intravenous Clearance: ICAM-1988 in Mice vs. Rats

Following intravenous administration of ICAM-1988, clearance values have been measured in both mice and rats [1]. These species-specific clearance data provide essential input parameters for pharmacokinetic modeling, dose selection, and cross-species allometric scaling in preclinical study design.

Pharmacokinetics Clearance Cross-species scaling ADME

Human-Relevant In Vitro Metabolism: Rat Liver as Predictive Model for Human Conversion

In human in vitro studies, conversion of ICAM2660 prodrug to ICAM-1988 in human liver preparations was similar to that observed in rat liver, whereas no conversion was detected in human plasma or intestinal S9 fractions [1]. Based on these in vitro metabolic similarities between human and rat, oral administration of ICAM2660 in humans would be anticipated to improve systemic exposure of ICAM-1988 [1].

In vitro-in vivo extrapolation Hepatocyte metabolism Species translation ADME

Structural Differentiation: Chiral Configuration and LFA-1 Antagonist Class Positioning

ICAM-1988 is defined by its specific chiral configuration, with the (2S) configuration at the alanine-derived center and the (4R) configuration at the thiazolidine ring . This stereochemical arrangement is an intrinsic feature of the compound's molecular identity that cannot be assumed present in generic LFA-1 antagonists or racemic mixtures. Other LFA-1 antagonists including BMS-688521, A-286982, Lifitegrast, and BMS-587101 possess entirely distinct core scaffolds and stereochemical architectures.

Chiral chemistry Structure-activity relationship Molecular differentiation Chemical procurement

Recommended Research Application Scenarios for ICAM-1988 (CAS 444169-80-6) Based on Differentiated Evidence


Oral In Vivo Efficacy Studies in Rat Inflammation Models Using ICAM2660 Prodrug

Based on evidence that ICAM2660 prodrug undergoes rapid conversion to active ICAM-1988 in rat plasma, intestine, and liver [1], investigators should procure ICAM2660 (not ICAM-1988 parent acid) for oral dosing in rat models of inflammatory disease where LFA-1/ICAM-1 blockade is mechanistically relevant. The prodrug strategy addresses the limited oral bioavailability of the parent acid [1].

Intravenous Pharmacokinetic and Pharmacodynamic Studies in Mice or Rats

For studies requiring precise control over systemic exposure, intravenous administration of ICAM-1988 parent acid is appropriate. Species-specific intravenous clearance parameters have been characterized in both mice and rats [1], enabling accurate PK/PD modeling and dose selection. This route circumvents the oral bioavailability limitations and prodrug conversion variability associated with oral dosing.

In Vitro Human Hepatocyte Metabolism Studies for Translational Prediction

Investigators seeking to model human oral exposure of ICAM-1988 following ICAM2660 administration should utilize human hepatocyte or liver microsome in vitro systems. Evidence demonstrates that ICAM2660 conversion in human liver parallels that in rat liver, whereas human plasma and intestinal S9 fractions show no conversion [1]. This tissue-specific metabolic pattern supports the use of hepatic in vitro models for human PK prediction.

Chemical Probe Studies Requiring Stereochemically Defined LFA-1 Antagonism

ICAM-1988 possesses a defined chiral configuration [(2S) alanine center and (4R) thiazolidine ring] that distinguishes it from other LFA-1 antagonist chemotypes . Researchers requiring a chemically distinct, stereochemically pure small molecule probe for LFA-1 target validation or mechanistic studies should consider ICAM-1988 as a structurally differentiated option among available LFA-1 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICAM-1988

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.